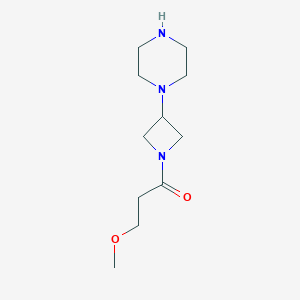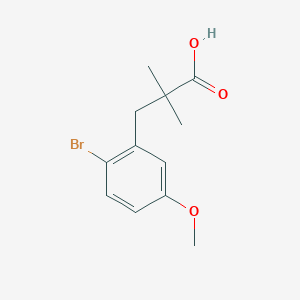
3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropanoic acid is an organic compound that features a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a dimethylpropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the metallation of para-bromoanisole with phenyllithium in ether, followed by reaction with bismuth trichloride to form tris(2-bromo-5-methoxyphenyl)bismuth .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale bromination and subsequent functional group transformations under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Coupling Reactions: The phenyl ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation can produce methoxybenzoic acids.
Applications De Recherche Scientifique
3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropanoic acid has several scientific research applications:
Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropanoic acid involves its interaction with various molecular targets. The bromine atom and methoxy group can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity and binding affinity. The dimethylpropanoic acid moiety can also interact with biological targets, potentially affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-methoxybenzoic acid: Shares the bromine and methoxy groups but lacks the dimethylpropanoic acid moiety.
Tris(2-bromo-5-methoxyphenyl)bismuth: Contains multiple bromine and methoxy groups attached to a bismuth center.
Uniqueness
3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropanoic acid is unique due to the presence of the dimethylpropanoic acid group, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C12H15BrO3 |
|---|---|
Poids moléculaire |
287.15 g/mol |
Nom IUPAC |
3-(2-bromo-5-methoxyphenyl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C12H15BrO3/c1-12(2,11(14)15)7-8-6-9(16-3)4-5-10(8)13/h4-6H,7H2,1-3H3,(H,14,15) |
Clé InChI |
GSLCYMIIYGLLKE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=C(C=CC(=C1)OC)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


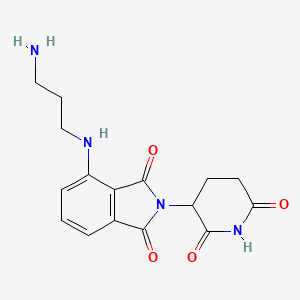
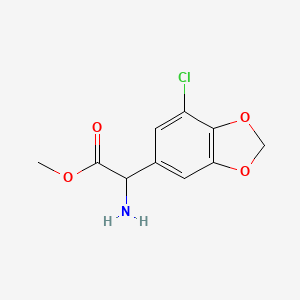
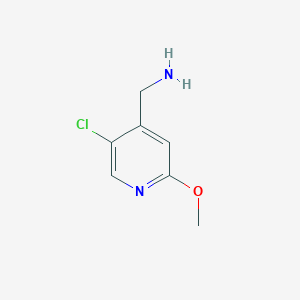

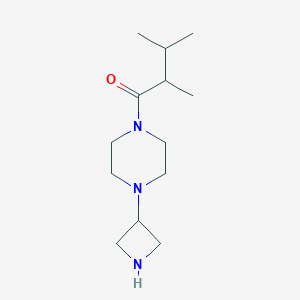

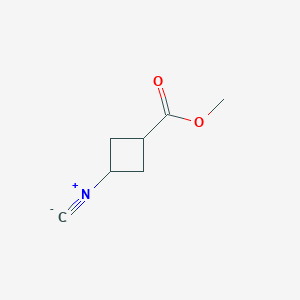
![1-[2-(Methanesulfonyl)phenyl]methanesulfonamide](/img/structure/B13537236.png)
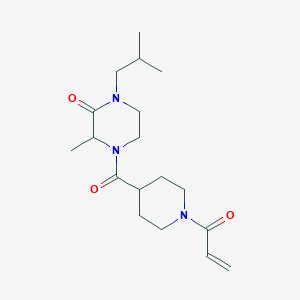
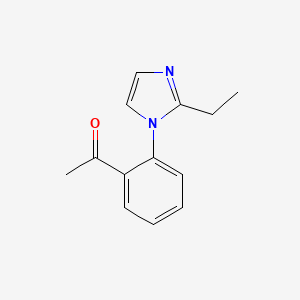
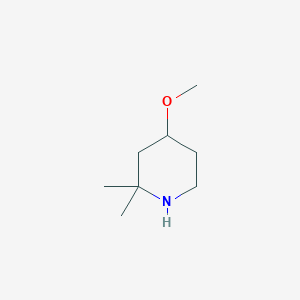

![2-[(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propanoic acid](/img/structure/B13537267.png)
